molecular formula C7H3BrClNO3 B2540285 3-Bromo-2-chloro-5-nitrobenzaldehyde CAS No. 2092776-25-3

3-Bromo-2-chloro-5-nitrobenzaldehyde

Cat. No.: B2540285
CAS No.: 2092776-25-3
M. Wt: 264.46
InChI Key: HKTROFDTWYKZEX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzaldehyde, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzaldehyde. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Condensation: Primary amines in the presence of an acid catalyst.

Major Products

Scientific Research Applications

3-Bromo-2-chloro-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzaldehyde is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and nitro) make the aromatic ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-nitrobenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the nitro group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

3-bromo-2-chloro-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTROFDTWYKZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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